Cas no 41191-51-9 (2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid)

2-{2-(Benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure features a tetrahydroisoquinoline core, a common pharmacophore in bioactive compounds, coupled with a benzyloxycarbonyl (Cbz) protecting group and a carboxylic acid functional group. The Cbz group enhances stability during synthetic transformations, while the carboxylic acid moiety allows for further derivatization. This compound is particularly valuable in peptide synthesis and the development of alkaloid-based pharmaceuticals. Its well-defined reactivity and compatibility with standard coupling reagents make it a reliable building block for constructing complex molecular architectures. The product is typically supplied with high purity, ensuring reproducibility in research applications.
2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid structure
41191-51-9 structure
Product Name:2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
CAS No:41191-51-9
MF:C19H19NO4
MW:325.358465433121
CID:5666858
PubChem ID:165895926
Update Time:2025-05-24

2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
    • EN300-27724765
    • 41191-51-9
    • 2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
    • Inchi: 1S/C19H19NO4/c21-18(22)12-17-16-9-5-4-8-15(16)10-11-20(17)19(23)24-13-14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,22)
    • InChI Key: COYHXHAXKJDQBN-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCC2C=CC=CC=2C1CC(=O)O)=O

Computed Properties

  • Exact Mass: 325.13140809g/mol
  • Monoisotopic Mass: 325.13140809g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 447
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.8Ų

2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27724765-1g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9
1g
$541.0 2023-09-10
Enamine
EN300-27724765-5g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9
5g
$1572.0 2023-09-10
Enamine
EN300-27724765-10g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9
10g
$2331.0 2023-09-10
Enamine
EN300-27724765-0.05g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9 95.0%
0.05g
$455.0 2025-03-20
Enamine
EN300-27724765-0.1g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9 95.0%
0.1g
$476.0 2025-03-20
Enamine
EN300-27724765-0.25g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9 95.0%
0.25g
$498.0 2025-03-20
Enamine
EN300-27724765-0.5g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9 95.0%
0.5g
$520.0 2025-03-20
Enamine
EN300-27724765-1.0g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9 95.0%
1.0g
$541.0 2025-03-20
Enamine
EN300-27724765-2.5g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9 95.0%
2.5g
$1063.0 2025-03-20
Enamine
EN300-27724765-5.0g
2-{2-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid
41191-51-9 95.0%
5.0g
$1572.0 2025-03-20

Additional information on 2-{2-(benzyloxy)carbonyl-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid

Exploring the Properties and Applications of 2-{2-(Benzyloxy)Carbonyl-1,2,3,4-Tetrahydroisoquinolin-1-yl}Acetic Acid (CAS No 41191-51-9)

2-{2-(Benzyloxy)Carbonyl-1,2,3,4-Tetrahydroisoquinolin-1-yl}Acetic Acid, identified by the CAS registry number CAS No 41191-51-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of isoquinoline derivatives, which have been extensively studied for their diverse biological activities. The structure of this molecule is characterized by a tetrahydroisoquinoline core substituted with a benzyloxy carbonyl group and an acetic acid moiety. These structural features contribute to its unique chemical properties and potential applications in drug development.

The synthesis of 2-{2-(Benzyloxy)Carbonyl-... has been optimized through various methodologies, including multi-component reactions and catalytic processes. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral environments such as biological systems. The stability and reactivity of this compound under different conditions have been thoroughly investigated, providing insights into its potential use in medicinal chemistry.

Recent studies have highlighted the biological activity of CAS No 41... derivatives in various assays. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. Additionally, its ability to modulate ion channels has been explored in neuropharmacological studies. These findings underscore its potential as a lead compound for drug discovery programs targeting diseases such as cancer and neurological disorders.

The pharmacokinetic profile of ... has also been a focus of recent investigations. Studies conducted using preclinical models reveal that this compound demonstrates favorable absorption and bioavailability profiles. Furthermore, its metabolic stability has been assessed through in vitro assays using human liver microsomes, providing valuable data for optimizing its pharmacokinetic properties in future drug development.

In conclusion, ..., with its unique structural features and promising biological activities, represents a valuable asset in contemporary drug discovery efforts. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing therapeutic interventions for various diseases.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent